(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride
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Overview
Description
The compound “(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride” is also known as 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxamide hydrochloride . It has a molecular weight of 268.76 . The IUPAC name for this compound is 8-amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O3S.ClH/c10-7-1-2-15(13,14)9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H2,11,12);1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized as a precursor or intermediate in the synthesis of novel organic compounds. For example, the synthesis of formazans from a Mannich base involving a thiadiazole derivative demonstrates the potential of related structures in generating compounds with antimicrobial activity. These synthesized compounds exhibited moderate activity against pathogenic bacterial and fungal strains, underscoring their potential in antimicrobial agent development (Sah et al., 2014).
Facilitating Chemical Transformations
The structural moiety of (8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride is instrumental in facilitating various chemical transformations. For instance, the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon showcases the compound's role in generating structures present in a wide series of natural products, highlighting its importance in the synthesis of complex organic molecules (Alonso et al., 2005).
Contribution to Material Science
The exploration of its potential extends beyond organic synthesis and into material science, where derivatives of the compound serve as intermediates in the development of materials with specific properties. The synthesis and structure elucidation of benzimidazo[1,2-c][1,2,3]thiadiazoles, for example, represent the first examples of a novel ring system, providing insights into the design and synthesis of materials with unique properties (Tumkevičius et al., 2003).
Advancements in Chemical Synthesis Techniques
Advancements in chemical synthesis techniques involving the compound are significant. The synthesis of amino acid methyl esters showcases an efficient methodology compatible with a wide range of amino acids, thereby enhancing the toolbox available for peptide synthesis and modifications (Li & Sha, 2008).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
properties
IUPAC Name |
(8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c10-8-1-2-14(12,13)9(5-8)3-7(4-9)6-11;/h7-8,11H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFIDLHXPMWACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CC1N)CC(C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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